Paliperidone IMpurity 07 Paliperidone IMpurity 07
Brand Name: Vulcanchem
CAS No.:
VCID: VC16554293
InChI: InChI=1S/C11H14N2O2/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15/h3,9,14H,1,4-6H2,2H3
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

Paliperidone IMpurity 07

CAS No.:

Cat. No.: VC16554293

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Paliperidone IMpurity 07 -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name 3-ethenyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C11H14N2O2/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15/h3,9,14H,1,4-6H2,2H3
Standard InChI Key GEANSHBDRJIEDQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N2CCCC(C2=N1)O)C=C

Introduction

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight206.24 g/mol
CAS Number1008796-23-3
PubChem CID68649635
Synonyms9-Hydroxy-2-methyl-3-vinyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Synthetic Origins and Formation Pathways

Role in Paliperidone Synthesis

Paliperidone is synthesized via a multi-step process involving condensation reactions between intermediates such as 3-[2-chloroethyl]-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and benzisoxazole derivatives . Impurity 07 likely arises from side reactions during these steps, particularly through:

  • Incomplete alkylation of the pyridopyrimidine core.

  • Hydrolysis or oxidation of intermediates under acidic or oxidative conditions .

For example, the presence of vinyl groups in Impurity 07 suggests dehydrogenation or elimination reactions occurring during the formation of the pyridopyrimidine ring .

Structural Analogues and Byproducts

Impurity 07 shares structural motifs with other paliperidone impurities, such as didehydro paliperidone and 9-alkyl analogues, which form due to contaminants in starting materials or reaction intermediates . These analogues often exhibit reduced pharmacological activity but may pose toxicity risks if present above threshold limits .

Analytical Methodologies for Detection and Quantification

Chromatographic Separation

A validated HPLC method for paliperidone impurities utilizes the following parameters :

ParameterSpecification
ColumnPurospher STAR RP-18e (250 × 4.6 mm, 3 µm)
Mobile PhaseGradient of perchloric acid buffer (pH 2.5) and acetonitrile
Flow Rate1.0 mL/min
Detection Wavelength238 nm
Injection Volume20 µL

This method achieves >5,000 theoretical plates for paliperidone and resolution >2.0 between adjacent peaks, ensuring precise quantification of Impurity 07 at trace levels .

Validation Parameters

  • Linearity: A regression coefficient (r²) of >0.999 across concentrations from LOQ to 150% of the target level .

  • Accuracy: Recovery rates of 91–112% at LOQ and 93–105% at higher concentrations .

  • Robustness: Tolerates variations in buffer pH (±0.2) and column temperature (±5°C) without significant loss of resolution .

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